
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bathophenanthrolinedisulfonic acid disodium salt forms water soluble complexes with palladium and their catalytic role in oxidation of 2-hexanol has been examined.
Disodium 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate is an organic sodium salt having 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate as the counterion. It has a role as an iron chelator. It contains a 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate.
Aplicaciones Científicas De Investigación
Interaction with Micelles and Metal Complexes
The interactions between Fe(II) chelates of 1,10-phenanthroline derivatives, including 4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium salt, and surfactant micelles have been studied. These interactions are essential for understanding the solubilization and stabilization of such complexes in aqueous environments. Spectrophotometry has shown that hydrophobic and electrostatic interactions between the chelate and charged micelle influence the position of the metal-to-ligand charge transfer (MLCT) band, providing insights into the complex's behavior in different micellar media (Oszwałdowski & Kuszewska, 2004).
Photovoltaic Applications
In the realm of photovoltaics, the compound has demonstrated significant utility. Novel ruthenium complexes incorporating 4,7-diphenyl-1,10-phenanthroline-disulfonic acid disodium salt have been synthesized as sensitizers for dye-sensitized solar cells (DSSCs) using ZnO nanorod electrodes. These complexes, such as [Ru(L1)(dcbpy)(NCS)2] RuII, have shown to enhance the photovoltaic performance of DSSCs through improved molar extinction coefficients and spectral responses, thereby increasing overall conversion efficiency (Ocakoglu et al., 2012).
Chemiluminescence Reagent
The compound's potential as a chemiluminescence reagent has been evaluated, with studies suggesting that tris(4,7-diphenyl-1,10-phenanthrolinedisulfonic acid)ruthenium(II) exhibits intense chemiluminescence in acidic aqueous solutions. This property has been leveraged in analytical applications to develop sensitive detection methods for various analytes, showcasing the compound's versatility beyond photovoltaic applications (McDermott et al., 2009).
Electronic Materials
Additionally, this compound has been investigated as an electron transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), highlighting its role in the development of advanced electronic materials. The optimization of its properties through molecular engineering approaches has opened new avenues for its application in enhancing the efficiency and stability of OLEDs and OSCs (Auschill et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, also known as Bathophenanthrolinedisulfonic acid disodium salt, is iron (Fe 2+) . This compound acts as a metal chelator, specifically binding to Fe 2+ ions .
Mode of Action
Bathophenanthrolinedisulfonic acid disodium salt forms a complex with Fe 2+ ions, making them unavailable to Fe 2+ transporters . This interaction inhibits the transport of iron into chloroplasts .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving iron transport. By chelating Fe 2+ ions and inhibiting their transport into chloroplasts, it disrupts the normal functioning of these organelles
Pharmacokinetics
It is noted that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The primary molecular effect of Bathophenanthrolinedisulfonic acid disodium salt’s action is the formation of a complex with Fe 2+ ions, rendering them unavailable for transport . This results in the inhibition of iron transport into chloroplasts
Action Environment
Given that the compound is water-soluble , it can be inferred that its action might be influenced by the hydration status of the environment.
Safety and Hazards
Direcciones Futuras
PDS has been used in the preparation of anionic Europium (III) disulfonated bathophenanthroline tris (dibenzoylmethanate) complex . It has also been used as an iron chelator to grow plants without Fe-EDTA (ethylenediaminetetraacetic acid) . These applications suggest potential future directions for the use of PDS in scientific research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt involves the reaction of 1,10-phenanthroline-5,6-dione with two equivalents of sodium sulfite followed by reaction with two equivalents of benzidine in the presence of sodium hydroxide. The resulting product is then treated with sodium nitrite and hydrochloric acid to yield the final product.", "Starting Materials": [ "1,10-phenanthroline-5,6-dione", "sodium sulfite", "benzidine", "sodium hydroxide", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1,10-phenanthroline-5,6-dione in water.", "2. Add two equivalents of sodium sulfite to the solution and stir for 30 minutes.", "3. Add two equivalents of benzidine to the solution and stir for 2 hours.", "4. Add sodium hydroxide to the solution to adjust the pH to 9-10.", "5. Stir the solution for an additional 30 minutes.", "6. Add sodium nitrite to the solution and stir for 10 minutes.", "7. Add hydrochloric acid to the solution to adjust the pH to 1-2.", "8. Cool the solution to room temperature and filter the resulting precipitate.", "9. Wash the precipitate with water and dry under vacuum to yield 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt." ] } | |
Número CAS |
52746-49-3 |
Fórmula molecular |
C24H14N2Na2O6S2 |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
PCNDSIWXTYFWIA-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| 53744-42-6 52746-49-3 |
|
Números CAS relacionados |
28061-20-3 (Parent) |
Sinónimos |
4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


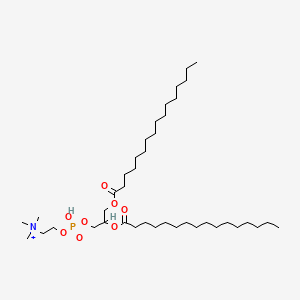

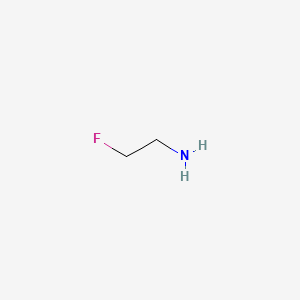
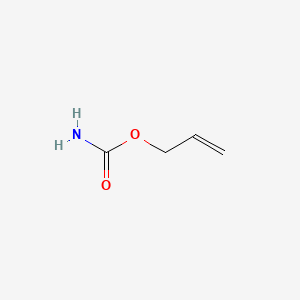
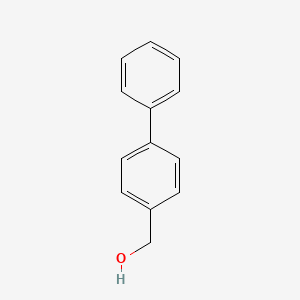
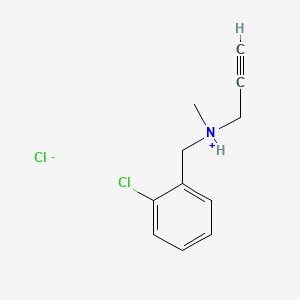
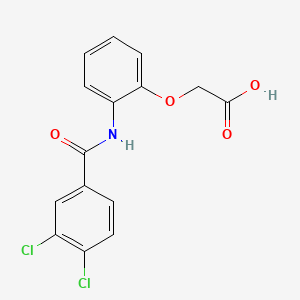
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)
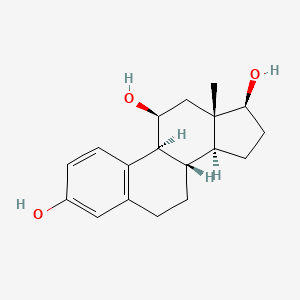

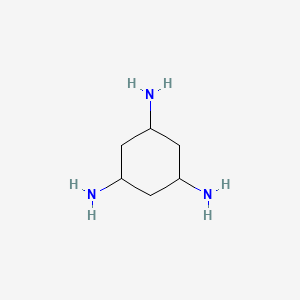
![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)
